molecular formula C12H11NO2 B8662658 1-(1H-indol-4-yl)-1,3-butanedione

1-(1H-indol-4-yl)-1,3-butanedione

Cat. No. B8662658
M. Wt: 201.22 g/mol
InChI Key: XFNSNAKAEWWMCR-UHFFFAOYSA-N
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Patent
US05863924

Procedure details

4-Acetylindole (0.101 g) was refluxed in 5 mL of ethyl acetate. Sodium hydride (0.20 g, 60% oil dispersion) was added in portions to the refluxing solution until thin layer chromatography analysis showed complete consumption of the starting material. The reaction mixture was quenched with water and acidified to pH 3. The ethyl acetate layer was dried (magnesium sulfate) and concentrated to give a crude product. The crude material was chromatographed on silica gel, eluting with hexane/ethyl acetate to give 1-(1H-indol-4-yl)-1,3-butanedione (0.104 g), a compound of formula (11), m.p. 104°-105° C.
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)(=[O:3])[CH3:2].[H-].[Na+].[C:15](OCC)(=[O:17])[CH3:16]>>[NH:8]1[C:9]2[C:5](=[C:4]([C:1](=[O:3])[CH2:2][C:15](=[O:17])[CH3:16])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.101 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CNC2=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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